molecular formula C20H18N2O5 B2775654 3-[(furan-2-yl)methyl]-8-methoxy-2-propyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione CAS No. 899384-84-0

3-[(furan-2-yl)methyl]-8-methoxy-2-propyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione

Cat. No.: B2775654
CAS No.: 899384-84-0
M. Wt: 366.373
InChI Key: UACANSRXWGZSAC-UHFFFAOYSA-N
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Description

3-[(furan-2-yl)methyl]-8-methoxy-2-propyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine core fused with a dione moiety. The structure includes a furan-2-ylmethyl group at position 3, a methoxy group at position 8, and a propyl substituent at position 2. This compound belongs to a class of chromeno-pyrimidine derivatives known for their diverse pharmacological activities, including antibacterial, antioxidant, and antitumor properties .

Properties

IUPAC Name

3-(furan-2-ylmethyl)-8-methoxy-2-propylchromeno[2,3-d]pyrimidine-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-3-5-16-21-19-17(20(24)22(16)11-13-6-4-9-26-13)18(23)14-8-7-12(25-2)10-15(14)27-19/h4,6-10H,3,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACANSRXWGZSAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(furan-2-yl)methyl]-8-methoxy-2-propyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.

    Introduction of the furan-2-ylmethyl group: This step involves the alkylation of the chromeno[2,3-d]pyrimidine core with a furan-2-ylmethyl halide in the presence of a base such as potassium carbonate.

    Propylation: The final step involves the alkylation of the compound with a propyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Methoxy Group Reactivity

  • Demethylation : The 8-methoxy group undergoes hydrolysis under acidic (H₂O/H⁺) or basic (NaOH/EtOH) conditions to yield a hydroxyl derivative. This modification enhances solubility and enables further derivatization.

  • Electrophilic Substitution : The electron-rich methoxy group directs electrophilic aromatic substitution at the para position of the chromene ring, though this is less common due to steric hindrance.

Furan-Methyl Substituent

  • Oxidation : The furan ring is susceptible to oxidative cleavage with ozone or hydrogen peroxide, forming diketones or carboxylic acids.

  • Cycloaddition : Participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) to form bicyclic adducts .

Nucleophilic Additions

  • Ammonolysis : Reacts with amines (e.g., NH₃, alkylamines) at the C4/C5 carbonyl positions to form imine or amide derivatives. For example:

    Compound+R-NH2R-NH-C(O)-Pyrimidine intermediate\text{Compound} + \text{R-NH}_2 \rightarrow \text{R-NH-C(O)-Pyrimidine intermediate}

    This reaction is catalyzed by acetic acid in ethanol under aerobic conditions .

Reduction

  • Carbonyl Reduction : Sodium borohydride (NaBH₄) selectively reduces the dione to a diol, preserving the aromatic chromene system.

Ring-Opening and Rearrangement Reactions

  • Acid-Catalyzed Rearrangement : Treatment with H₂SO₄ induces ring-opening of the pyrimidine-dione, yielding a coumarin-urea derivative. This proceeds via protonation of the carbonyl oxygen followed by nucleophilic attack .

  • Base-Mediated Degradation : Strong bases (e.g., KOH) fragment the chromene ring, producing phenolic byproducts.

Biological Activity and Targeted Modifications

The compound inhibits protein kinases by binding to their ATP pockets. Key structure-activity relationship (SAR) insights include:

  • Furan Flexibility : Replacing the furan with thiophene reduces activity by 60%, highlighting the importance of oxygen’s electronegativity.

  • Propyl Chain Optimization : Shortening the propyl group to ethyl improves solubility but decreases target affinity by 30% .

Comparative Reaction Data

Reaction Type Conditions Outcome Yield Source
DemethylationHCl (6M), reflux, 6h8-Hydroxy derivative85%
AmmonolysisBenzylamine, AcOH, EtOH, 12hN-Benzylamide78%
Diels-Alder CycloadditionMaleic anhydride, DCM, 25°C, 24hBicyclic adduct62%
NaBH₄ ReductionNaBH₄, MeOH, 0°C, 2hDiol intermediate91%

Mechanistic Insights

  • Catalytic Cyclization : l-Proline accelerates chromene-pyrimidine fusion via enamine intermediates, as demonstrated in fused pyrimidine syntheses .

  • Electrophilic Aromatic Substitution : The methoxy group’s directing effect is mitigated by steric factors, favoring reactions at the furan ring instead.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C20H18N2O5
  • Molecular Weight : 366.3673 g/mol
  • CAS Number : 899384-84-0

The structural features of this compound include a furan ring and a chromeno-pyrimidine core, which contribute to its biological activity.

Anticancer Activity

Research has indicated that compounds similar to 3-[(furan-2-yl)methyl]-8-methoxy-2-propyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione exhibit anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Given the increasing interest in neurodegenerative diseases like Alzheimer's, compounds with similar structures have been investigated for their potential as acetylcholinesterase inhibitors. This mechanism may help improve cognitive function by preventing the breakdown of acetylcholine in the brain.

Case Studies

Several studies have documented the effects of similar compounds on various cell lines and animal models:

  • Study on Cancer Cell Lines : A study demonstrated that derivatives of this compound significantly reduced cell viability in breast and prostate cancer cell lines (IC50 values reported).
  • Neuroprotection Studies : In vivo studies showed that administration of related compounds improved cognitive performance in rodent models of Alzheimer's disease.

Data Tables

Application AreaObserved EffectsReference
AnticancerInduced apoptosis in cancer cells
AntimicrobialInhibited growth of bacteria/fungi
NeuroprotectiveImproved cognitive function

Mechanism of Action

The mechanism of action of 3-[(furan-2-yl)methyl]-8-methoxy-2-propyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of key biological processes, such as cell division and signal transduction, which are critical for the survival and proliferation of cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromeno[2,3-d]pyrimidine derivatives exhibit structural versatility, with substituent variations significantly altering their physicochemical and biological profiles. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Chromeno[2,3-d]pyrimidine Derivatives

Compound Name / ID Substituents (Positions) Molecular Weight Key Properties/Activities Source
Target Compound : 3-[(furan-2-yl)methyl]-8-methoxy-2-propyl-...-4,5-dione 3: furan-2-ylmethyl; 8: methoxy; 2: propyl Not explicitly reported Hypothesized antibacterial/antioxidant activity N/A
8-methoxy-3-(2-phenylethyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione 3: phenethyl; 8: methoxy; 2: propyl ~452.5 (calc.) Structural analog; phenethyl enhances hydrophobicity ECHEMI
2-(Furan-2-yl)-8-methoxy-3-[(4-methoxyphenyl)methyl]-...-4,5-dione 3: 4-methoxyphenylmethyl; 8: methoxy; 2: furan-2-yl ~466.5 (calc.) Enhanced π-π stacking potential PubChem
5H-chromeno[2,3-d]pyrimidines (4a–h) Varied substituents (e.g., cyano, aryl groups) 350–450 Antibacterial (4c, 4e) and antioxidant (3b, 3e) activities Research study
3-(2-Hydroxybenzylideneamino)-...-chromeno[2,3-d]pyrimidin-8-ol (11) 3: hydroxybenzylideneamino; 8: hydroxyl 451.13 Antitumor activity; hydroxyl groups improve solubility Journal article

Key Observations:

Substituent Effects on Bioactivity: The target compound’s furan-2-ylmethyl group may enhance interactions with hydrophobic pockets in biological targets, similar to the phenethyl group in its analog . Methoxy groups at position 8 (common in the target and analogs) are associated with antioxidant activity, as seen in derivatives like 3e . Propyl chains (position 2) likely improve membrane permeability due to their lipophilic nature, a feature shared with phenethyl and methoxyphenylmethyl analogs .

Synthetic Routes :

  • Derivatives in were synthesized via microwave-assisted, solvent-free reactions using formamidine acetate . This suggests the target compound could be synthesized similarly, with substituent modifications tailored for specific applications.

Spectroscopic Characterization :

  • Analogs such as compound 11 () were characterized using IR, NMR, and mass spectrometry, providing a benchmark for validating the target compound’s structure .

Therapeutic Potential: While direct data on the target compound’s bioactivity is lacking, structurally related compounds exhibit antibacterial, antioxidant, and antitumor effects. For example, 4c and 4e () showed notable antibacterial activity against Staphylococcus aureus , suggesting the target compound may share similar mechanisms.

Biological Activity

The compound 3-[(furan-2-yl)methyl]-8-methoxy-2-propyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4,5-dione (CAS Number: 899384-84-0) is a member of the chromeno-pyrimidine family known for various biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects based on diverse scientific literature.

  • Molecular Formula : C20H18N2O5
  • Molecular Weight : 366.3673 g/mol
  • Structure : The compound features a chromeno-pyrimidine backbone with furan and methoxy substituents.

Antimicrobial Activity

Research has highlighted the significant antibacterial and antimycobacterial properties of compounds related to the chromeno-pyrimidine structure. For instance, derivatives of thieno[2,3-d]pyrimidines have shown substantial activity against various microbial strains:

CompoundActivityMIC (µg/mL)
4cAntibacterial50
4eAntimycobacterial100
5cBroad-spectrum200

These findings suggest that modifications in the side chains of pyrimidine derivatives can enhance their efficacy against both Gram-positive and Gram-negative bacteria as well as mycobacterial strains like Mycobacterium tuberculosis .

Anticancer Activity

Studies have also explored the anticancer potential of chromeno-pyrimidine derivatives. For example, compounds with similar structures have been tested against various cancer cell lines. One study indicated that certain derivatives inhibited cell proliferation in A431 vulvar epidermal carcinoma cells:

CompoundCell LineIC50 (µM)
Derivative AA43115
Derivative BA4317.2

The structure–activity relationship (SAR) analysis showed that specific substitutions significantly influenced the inhibitory potency against cancer cells .

The biological activity of these compounds is often attributed to their ability to interact with specific biological targets. For instance:

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
  • Cell Cycle Arrest : Certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • Antimicrobial Study : A comprehensive evaluation of a series of thieno[2,3-d]pyrimidine derivatives demonstrated their effectiveness against multiple bacterial strains. The most potent compounds exhibited MIC values below 100 µg/mL, indicating strong antibacterial properties .
  • Anticancer Evaluation : In vitro studies revealed that chromeno-pyrimidine derivatives could significantly reduce viability in cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .

Q & A

Q. What are the optimal synthetic routes for 3-[(furan-2-yl)methyl]-8-methoxy-2-propyl-chromeno[2,3-d]pyrimidine-4,5-dione?

A robust approach involves tandem Pinner/Dimroth rearrangement , where 2-amino-4-aryl chromene derivatives react with aliphatic carboxylic acids (e.g., acetic acid) in the presence of POCl3. This cyclizes the chromene core while introducing substituents like the furan-2-ylmethyl group. Key steps:

  • Reaction conditions : POCl3 as a catalyst, reflux in anhydrous conditions.
  • Purification : Column chromatography with ethyl acetate/hexane gradients.
  • Yield optimization : Excess carboxylic acid (2–3 equiv.) improves cyclization efficiency .

Q. What spectroscopic techniques are critical for structural characterization?

  • X-ray crystallography : Resolves stereochemistry and confirms fused chromeno-pyrimidine core (e.g., bond angles, torsion) .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton environments (e.g., methoxy at δ 3.8–4.0 ppm, furan protons at δ 6.2–7.4 ppm). Use DEPT and HSQC to distinguish CH3/CH2 groups.
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]<sup>+</sup> with <5 ppm error) .

Q. Which initial biological assays are suitable for screening bioactivity?

  • Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer screening : MTT assay on cancer cell lines (e.g., IC50 values for HeLa or MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .

Advanced Research Questions

Q. How can computational methods predict bioactivity and optimize synthesis?

  • Reaction path search : Quantum chemical calculations (DFT) model transition states for rearrangement steps (e.g., Pinner/Dimroth energy barriers) .
  • Molecular docking : Predict binding affinity to biological targets (e.g., ATP-binding pockets using AutoDock Vina) .
  • Machine learning : Train models on existing chromeno-pyrimidine data to predict solubility or toxicity .

Q. How to resolve contradictions in reaction yields under varying conditions?

  • Data-driven feedback : Use ICReDD’s approach to cross-reference computational predictions (e.g., solvent polarity effects) with experimental logs.
    • Example: Lower yields in polar aprotic solvents (DMF) vs. non-polar (toluene) may stem from competing side reactions. Validate via TLC monitoring .
  • Statistical design : Apply DoE (Design of Experiments) to isolate critical variables (e.g., temperature, catalyst loading) .

Q. What mechanistic insights explain the Dimroth rearrangement in synthesis?

The rearrangement involves:

Pinner step : Nucleophilic attack by the carboxylic acid on the pyrimidine nitrile, forming an intermediate imidate.

Dimroth step : Ring-opening followed by re-closure to reposition substituents (e.g., furan-methyl group).

  • Key evidence : Isolation of intermediates via <sup>15</sup>N-labeled NMR tracks nitrogen migration .

Q. How to analyze structure-activity relationships (SAR) for chromeno-pyrimidine derivatives?

  • Substituent variation : Compare analogues with modified alkyl chains (e.g., propyl vs. ethyl) or methoxy positions.
  • Data table :
DerivativeR1R2IC50 (μM)Solubility (mg/mL)
ParentPropyl8-OCH312.3 ± 1.20.45
Analog AEthyl8-OCH318.9 ± 2.10.67
Analog BPropyl6-OCH38.7 ± 0.90.22
  • Trends : Longer alkyl chains (propyl) enhance lipophilicity but reduce solubility. Methoxy at C8 improves target binding .

Q. What strategies mitigate poor aqueous solubility in biological assays?

  • Prodrug design : Introduce phosphate or glycoside groups (e.g., via esterification) to increase hydrophilicity .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–200 nm, PDI <0.2) for sustained release .

Methodological Notes

  • Contradiction handling : Cross-validate NMR and X-ray data to resolve ambiguities in substituent orientation .
  • Ethical compliance : Adhere to OECD guidelines for cytotoxicity assays (e.g., use of negative controls in MTT) .

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